Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate

Tautomerism Kinase inhibitor design Adenine mimicry

Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate (CAS 916326-80-2) is a trisubstituted 1H-pyrazolo[3,4-b]pyridine building block bearing a reactive C5-bromine, a C3-methyl ester, and an N1-methyl group. Its molecular formula is C₉H₈BrN₃O₂ with a molecular weight of 270.08 g/mol.

Molecular Formula C9H8BrN3O2
Molecular Weight 270.08 g/mol
CAS No. 916326-80-2
Cat. No. B1456927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate
CAS916326-80-2
Molecular FormulaC9H8BrN3O2
Molecular Weight270.08 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=N2)Br)C(=N1)C(=O)OC
InChIInChI=1S/C9H8BrN3O2/c1-13-8-6(3-5(10)4-11-8)7(12-13)9(14)15-2/h3-4H,1-2H3
InChIKeyGGILHBFZRKBNSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate (CAS 916326-80-2): Procurement-Grade Structural and Physicochemical Baseline


Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate (CAS 916326-80-2) is a trisubstituted 1H-pyrazolo[3,4-b]pyridine building block bearing a reactive C5-bromine, a C3-methyl ester, and an N1-methyl group. Its molecular formula is C₉H₈BrN₃O₂ with a molecular weight of 270.08 g/mol . The compound is a key intermediate in medicinal chemistry programs targeting cyclin-dependent kinases (CDKs), Wnt pathway components, and other kinase families, where the 1H-pyrazolo[3,4-b]pyridine core serves as a privileged adenine-mimetic scaffold [1]. Commercially available purities range from 95% to 98% depending on the vendor .

Why In-Class Substitution of Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate Fails: Tautomeric, Halogen, and Ester-Specific Differentiation


Interchanging this compound with closely related pyrazolo[3,4-b]pyridine analogs—even those differing by a single substituent—is not scientifically valid without verifying the impact on downstream synthetic efficiency or biological target engagement. The 1H-tautomer (fixed by N1-methylation) presents a distinct hydrogen-bonding pattern compared to the 2H-tautomer, directly affecting adenine pocket recognition in kinases [1]. The C5-bromine offers a quantifiably superior leaving group for Pd-catalyzed cross-coupling (Suzuki-Miyaura) compared to the corresponding chloro analog, with higher oxidative addition rates enabling milder reaction conditions and higher yields [2]. Furthermore, the methyl ester at C3 provides a traceless functional handle for amidation or hydrolysis that the des-ester analog (CAS 887115-56-2) simply lacks, constraining synthetic route design. The quantitative evidence below establishes where these differences produce measurable, decision-relevant divergence.

Quantitative Differentiation Evidence for Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate (CAS 916326-80-2) Versus Closest Analogs


Tautomeric Fixation by N1-Methylation Prevents 1H/2H Equilibration and Ensures Reproducible Target Engagement

The N1-methyl group on this compound locks the scaffold exclusively in the 1H-tautomeric form, in contrast to the unalkylated analog methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 916325-84-3), which can undergo 1H/2H tautomeric equilibration under physiological or synthetic conditions. In the 1H-pyrazolo[3,4-b]pyridine class, the 1H-tautomer presents a hydrogen-bond donor at N7 (pyridine nitrogen) and acceptor at N2 (pyrazole nitrogen), mimicking the adenine N1/N6 donor-acceptor pattern. The 2H-tautomer lacks this precise geometry, potentially altering kinase hinge-region binding interactions [1]. The N1-methylation ensures batch-to-batch conformational homogeneity, a critical parameter for reproducible SAR studies in kinase inhibitor programs.

Tautomerism Kinase inhibitor design Adenine mimicry 1H-pyrazolo[3,4-b]pyridine

C5-Bromine Enables Superior Suzuki-Miyaura Cross-Coupling Efficiency Versus Chloro Analogs

The C5-bromine substituent in the target compound provides an optimal balance of oxidative addition reactivity and stability in Pd(0)-catalyzed Suzuki-Miyaura cross-coupling reactions. In systematic studies of halogenated aminopyrazoles, Jedinák et al. demonstrated that bromo and chloro derivatives were superior to iodo derivatives due to reduced propensity for undesired dehalogenation side reactions, with bromo derivatives offering higher coupling yields than chloro under identical conditions [1]. While the des-bromo analog methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (lacking the C5 halogen) is entirely inert to cross-coupling at C5, and the corresponding 5-chloro analog would require harsher conditions (higher temperature, stronger base) for comparable conversion, the C5-bromine enables efficient diversification at this position to generate structurally diverse screening libraries.

Suzuki-Miyaura coupling C-C bond formation Halogen reactivity Palladium catalysis

C3-Methyl Ester Provides a Traceless Functional Handle Absent in the Des-Ester Analog

The C3-methyl ester in the target compound enables direct amidation or hydrolysis to the carboxylic acid, providing a gateway to amide, hydrazide, and acid-derived functionalization absent in the des-ester analog 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 887115-56-2). In the broader pyrazolo[3,4-b]pyridine class, the C3-carboxylate is the most common substituent at this position and is frequently used to anchor kinase inhibitors at the ribose pocket or solvent-exposed region [1]. The ester-to-acid hydrolysis product (CAS 916326-81-3) is commercially available and can be independently procured for comparison, enabling orthogonal verification of synthetic intermediates.

Amidation Ester hydrolysis Functional group interconversion Fragment elaboration

Synthesis Route Yields 97% from the Des-Methyl Precursor with Full Spectroscopic Characterization

The compound is synthesized via N-methylation of methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 916325-84-3) using sodium hydride and methyl iodide in THF, yielding 97% isolated product after silica gel chromatography . This synthetic route is disclosed in patent WO2006/130673 and provides full ¹H NMR and MS (ESI) characterization data. In contrast, alternative synthetic approaches starting from the des-bromo scaffold would require a late-stage bromination step, which typically proceeds with lower regioselectivity and reduced yields on this heterocyclic core. Vendors such as Aladdin Scientific offer purity ≥97% , and Fujifilm Wako lists the compound as a catalog reagent , indicating established supply chain reliability.

N-methylation Synthetic yield Process chemistry Quality control

Physicochemical Property Differentiation: LogP and Hydrogen Bonding Profile Compared to Des-Bromo and Des-Ester Analogs

The compound has a calculated octanol-water partition coefficient (LogP) of 1.7 and zero hydrogen bond donors, distinguishing it from the more polar des-bromo analog and the more lipophilic des-ester analog [1]. These physicochemical parameters directly influence solubility, membrane permeability, and in vitro assay behavior. The zero H-bond donor count is particularly notable: the des-bromo analog methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 916325-83-2) has one H-bond donor (N1-H), which can introduce unwanted hydrogen-bonding interactions in biochemical assays and alter pharmacokinetic properties. The bromine atom contributes both steric bulk and polarizability (atomic polarizability of Br: 3.05 ų vs H: 0.67 ų), which can be exploited for halogen bonding interactions in target protein binding pockets [2].

LogP Lipophilicity Hydrogen bonding Drug-likeness Physicochemical profiling

Procurement-Optimized Application Scenarios for Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate (CAS 916326-80-2)


Kinase Inhibitor Library Synthesis via C5 Diversification

The C5-bromine enables parallel Suzuki-Miyaura cross-coupling to generate focused kinase inhibitor libraries. Based on the class-level halogen reactivity data, bromine offers a wider operational window than chlorine or iodine for this transformation [1]. The fixed 1H-tautomer ensures consistent hinge-region binding geometry across the library, while the C3-methyl ester can be retained for ribose-pocket interactions or hydrolyzed post-coupling for further elaboration. This scenario directly leverages the compound's dual functional handles (C5-Br for diversification, C3-COOCH₃ for polarity modulation) to maximize SAR information per synthesis cycle.

Fragment Elaboration in CDK2/CDK9 Inhibitor Programs

The pyrazolo[3,4-b]pyridine scaffold has demonstrated potent CDK2 and CDK9 inhibition in multiple series (e.g., scaffold-hopping from CAN508 yielded compound 2e with CDK2 IC₅₀ = 0.36 µM and CDK9 IC₅₀ = 1.8 µM) [2]. The target compound serves as an advanced intermediate for fragment growing at both C5 and C3 positions. Its zero H-bond donor count and intermediate LogP (1.7) make it particularly suitable for optimization toward CNS-penetrant CDK inhibitors, where excessive polarity or H-bond donor count would preclude blood-brain barrier penetration.

Wnt Pathway Inhibitor Hit-to-Lead Optimization

Multiple patents from Samumed, LLC establish 1H-pyrazolo[3,4-b]pyridines as Wnt pathway inhibitors with therapeutic applications in cancer, fibrosis, and osteoarthritis [3]. The N1-methyl group and C3-methyl ester are recurring motifs in these patent series. The target compound, with its pre-installed N1-methyl and C3-ester, eliminates two synthetic steps compared to starting from the des-methyl or des-ester scaffold, enabling faster exploration of C5-substituted analogs. The patent precedent provides a clear intellectual property landscape for freedom-to-operate assessment prior to procurement.

Halogen Bonding Fragment Screen in Structural Biology

The C5-bromine atom, with its σ-hole potential, can engage in halogen bonding with backbone carbonyl oxygen atoms in protein binding pockets, as established by systematic surveys of the PDB [4]. The target compound, with its defined geometry (fixed 1H-tautomer) and zero H-bond donor interference, is an ideal fragment-sized probe (MW 270.08) for halogen bonding hotspot identification by X-ray crystallography or ¹⁹F/¹H NMR. The methyl ester provides a convenient UV chromophore for LC-MS based detection in fragment screening workflows.

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